molecular formula C14H23NO B132371 N-(3,5-Dimethyladamantan-1-yl)acetamide CAS No. 19982-07-1

N-(3,5-Dimethyladamantan-1-yl)acetamide

Cat. No. B132371
CAS RN: 19982-07-1
M. Wt: 221.34 g/mol
InChI Key: WVIRSYCDAYUOMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06852889B2

Procedure details

1-Acetamido-3,5-dimethyladamantane (2) (10 g) was added slowly to concentrated sulfuric acid (120 mL) cooled to 0° C. in a salt-ice bath. The solution was stirred at 0° C. for 1 h. Acetonitrile (23 mL) was then added dropwise. The reaction mixture was stirred at 0° C. for 2 h, and then at room temperature for 1 h. The reaction mixture was poured into ice-water. Saturated sodium hydroxide solution was added with cooling. The precipitate (dark solid) was filtered, and discarded. The off-white solid was collected by filtration. Recrystallization afforded 3 as a white solid (6.3 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
23 mL
Type
reactant
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]12[CH2:14][C:9]3([CH3:15])[CH2:10][CH:11]([CH2:13][C:7]([CH3:16])([CH2:8]3)[CH2:6]1)[CH2:12]2)(=[O:3])[CH3:2].S(=O)(=O)(O)O.[OH-:22].[Na+].[C:24](#[N:26])[CH3:25]>>[C:1]([NH:4][C:5]12[CH2:14][C:9]3([CH3:15])[CH2:10][C:11]([NH:26][C:24](=[O:22])[CH3:25])([CH2:13][C:7]([CH3:16])([CH2:8]3)[CH2:6]1)[CH2:12]2)(=[O:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)NC12CC3(CC(CC(C1)C3)(C2)C)C
Name
Quantity
120 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
23 mL
Type
reactant
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 0° C. for 2 h
Duration
2 h
WAIT
Type
WAIT
Details
at room temperature for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
FILTRATION
Type
FILTRATION
Details
The precipitate (dark solid) was filtered
FILTRATION
Type
FILTRATION
Details
The off-white solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
Recrystallization

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)NC12CC3(CC(CC(C1)(C3)NC(C)=O)(C2)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.